molecular formula C18H28O10S4 B1204996 pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate CAS No. 66397-14-6

pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate

Cat. No.: B1204996
CAS No.: 66397-14-6
M. Wt: 532.7 g/mol
InChI Key: HLGMGUUFYRIXGQ-UHFFFAOYSA-N
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Description

Pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate is a complex organic compound characterized by multiple sulfanylacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate involves multiple steps. The primary synthetic route includes the following steps:

    Formation of the sulfanylacetyl groups: This can be achieved by reacting a suitable thiol with an acyl chloride under basic conditions.

    Attachment to the propyl backbone: The sulfanylacetyl groups are then attached to a propyl backbone through esterification reactions.

    Final assembly: The final compound is assembled by linking the intermediate products through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions (temperature, pressure, and pH) are carefully controlled to maximize yield and purity. The use of catalysts and solvents would be optimized to ensure efficient reactions and easy purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pentanedial moiety can be reduced to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Used in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The sulfanyl groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The ester groups can undergo hydrolysis, releasing active intermediates that can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pentanedial: A simpler aldehyde with fewer reactive sites.

    2,2-bis[(2-sulfanylacetyl)oxymethyl]propane: Lacks the pentanedial moiety, making it less reactive.

    3-(2-sulfanylacetyl)oxypropyl acetate:

Uniqueness

Pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate is unique due to its multiple reactive sites, allowing it to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

66397-14-6

Molecular Formula

C18H28O10S4

Molecular Weight

532.7 g/mol

IUPAC Name

pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate

InChI

InChI=1S/C13H20O8S4.C5H8O2/c14-9(1-22)18-5-13(6-19-10(15)2-23,7-20-11(16)3-24)8-21-12(17)4-25;6-4-2-1-3-5-7/h22-25H,1-8H2;4-5H,1-3H2

InChI Key

HLGMGUUFYRIXGQ-UHFFFAOYSA-N

SMILES

C(CC=O)CC=O.C(C(=O)OCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)S

Canonical SMILES

C(CC=O)CC=O.C(C(=O)OCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)S

66397-14-6

Synonyms

polymercaptal

Origin of Product

United States

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